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molecular formula C4H9NO B109124 Morpholine CAS No. 138048-80-3

Morpholine

Cat. No. B109124
M. Wt: 87.12 g/mol
InChI Key: YNAVUWVOSKDBBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05766530

Procedure details

Additionally, amine-oxides, and particularly NMMO, have a limited thermal stability, which varies depending on their structure. The monohydrate of NMMO melts at temperatures of approximately 72° C., and the water-free compound melts at 172° C. When the monohydrate is heated, strong discolourings will occur from a temperature of 120°/130° C. on. Such temperatures however are common in processes for the production of cellulose moulded bodies. From 175° C. on, strong exothermal reactions will occur, which may lead to explosions. During this reaction, NMMO is thermally degraded, producing particularly N-methyl-morpholine, morpholine, formaldehyde and CO2.
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
amine-oxides
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[CH3:1][N+:2]1([O-])[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[OH2:9]>>[CH3:1][N:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[NH:2]1[CH2:7][CH2:6][O:5][CH2:4][CH2:3]1.[CH2:4]=[O:5].[C:6](=[O:5])=[O:9]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
amine-oxides
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Five
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Six
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[N+]1(CCOCC1)[O-]
Step Seven
Name
monohydrate
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
cellulose
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
melts at temperatures of approximately 72° C.
CUSTOM
Type
CUSTOM
Details
will occur from a temperature of 120°/130° C.
CUSTOM
Type
CUSTOM
Details
From 175° C.

Outcomes

Product
Name
Type
product
Smiles
CN1CCOCC1
Name
Type
product
Smiles
N1CCOCC1
Name
Type
product
Smiles
C=O
Name
Type
product
Smiles
C(=O)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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